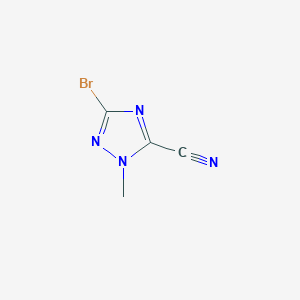

3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile

Overview

Description

3-Bromo-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H4BrN3 . It is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Molecular Structure Analysis

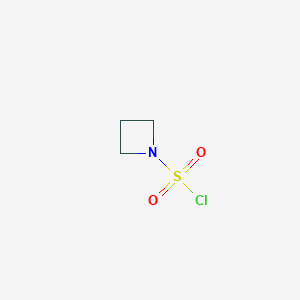

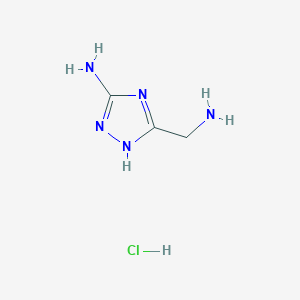

The molecular weight of 3-bromo-1-methyl-1H-1,2,4-triazole is 161.99 . The structure of this compound can be represented by the SMILES stringCn1cnc(Br)n1 . More detailed structural analysis would require specialized software or tools. Chemical Reactions Analysis

3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis

3-Bromo-1-methyl-1H-1,2,4-triazole is a solid compound . The molecular weight is 161.99 and the molecular formula is C3H4BrN3 . More detailed physical and chemical properties would require laboratory analysis.Scientific Research Applications

Chemical Reactivity and Synthesis

3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and related compounds have been explored for their reactivity and potential in synthesizing diverse organic molecules. For instance, reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine have been studied, showcasing the formation of 3-amino-substituted derivatives in high yields. These reactions highlight the compound's utility in organic synthesis, particularly in generating amino-substituted derivatives that could serve as intermediates for further chemical transformations (Kalogirou & Koutentis, 2014).

Supramolecular and Coordination Chemistry

The broader family of 1,2,3-triazoles, to which 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is related, is recognized for their unique supramolecular interactions. These interactions have facilitated extensive applications in supramolecular and coordination chemistry. The nitrogen-rich triazole core allows for diverse coordination modes, including hydrogen and halogen bonding, which can be exploited in designing novel materials and catalysts (Schulze & Schubert, 2014).

Materials Science

In materials science, the structural and electronic properties of halogenated triazoles, including compounds similar to 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, have been investigated. These studies contribute to a deeper understanding of the compound's behavior in solid-state and solution, informing its potential applications in material synthesis and design (Claramunt et al., 2001).

Nanotechnology

The triazole cycloaddition reactions, part of the click chemistry toolkit, have been applied to functionalize surfaces of gold nanoparticles, indicating the potential of triazole derivatives in nanotechnology. This approach allows for the attachment of various functional groups to nanoparticle surfaces, expanding their utility in catalysis, sensor design, and biomedical applications (Fleming et al., 2006).

Safety and Hazards

The safety information available indicates that 3-bromo-1-methyl-1H-1,2,4-triazole may cause skin and eye irritation, and may be harmful if inhaled . It is classified as a combustible solid . More detailed safety and hazard information would be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name |

5-bromo-2-methyl-1,2,4-triazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN4/c1-9-3(2-6)7-4(5)8-9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADMJXPDCHSGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)

![[4-(2-Nitropropyl)phenyl]amine hydrochloride](/img/structure/B1527105.png)